Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyridine ring, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and adjusting solvent systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole and pyridine rings may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include those with benzodioxole or pyridine rings, such as:
Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: This compound shares the benzodioxole ring but differs in other structural elements.
N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: It has a similar benzodioxole ring and pyridine ring but differs in the triazole ring.
Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O6S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-6-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O6S/c1-4-32-23(29)20-17(11-35-22-16(9-25)15(10-31-3)7-13(2)26-22)27-24(30)28-21(20)14-5-6-18-19(8-14)34-12-33-18/h5-8,21H,4,10-12H2,1-3H3,(H2,27,28,30) |
InChI Key |
RWEOASLECCXKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=NC(=CC(=C4C#N)COC)C |
Origin of Product |
United States |
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